![molecular formula C12H14N2O B3350775 Indole, 3-(dimethylaminoacetyl)- CAS No. 30256-72-5](/img/structure/B3350775.png)
Indole, 3-(dimethylaminoacetyl)-
Overview
Description
Indole, 3-(dimethylaminoacetyl)-, is a derivative of indole, which is a common naturally occurring plant hormone of the auxin class . It is a colorless solid that is soluble in polar organic solvents . Indole diterpenoids (IDTs) are an essential class of structurally diverse fungal secondary metabolites .
Synthesis Analysis
Indoles exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .Molecular Structure Analysis
These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery .Physical And Chemical Properties Analysis
Indole, 3-(dimethylaminoacetyl)-, is a colorless solid that is soluble in polar organic solvents . It is traditionally obtained from coal tar .Mechanism of Action
Microbial metabolites modulate the development of chronic liver diseases such as alcoholic steatohepatitis and nonalcoholic fatty liver disease with a special emphasis on indoles . They also affect target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines from reducing induced liver injuries .
Safety and Hazards
Future Directions
Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been discussed . This will help to understand the structural diversity of IDTs and provide help for their physiological activities .
properties
IUPAC Name |
2-(dimethylamino)-1-(1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-12(15)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQAZZLMFKEHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184348 | |
Record name | Indole, 3-(dimethylaminoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30256-72-5 | |
Record name | Indole, 3-(dimethylaminoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 3-(dimethylaminoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.